![molecular formula C17H16BrNO B14208836 Methanone, [3-bromo-4-(1-pyrrolidinyl)phenyl]phenyl- CAS No. 834895-52-2](/img/structure/B14208836.png)
Methanone, [3-bromo-4-(1-pyrrolidinyl)phenyl]phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, [3-bromo-4-(1-pyrrolidinyl)phenyl]phenyl-, is a compound that features a methanone group bonded to a phenyl ring substituted with a bromine atom and a pyrrolidinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [3-bromo-4-(1-pyrrolidinyl)phenyl]phenyl-, can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, optimized for higher yields and efficiency. The choice of reagents, catalysts, and reaction conditions would be tailored to ensure cost-effectiveness and scalability.
化学反応の分析
Types of Reactions
Methanone, [3-bromo-4-(1-pyrrolidinyl)phenyl]phenyl-, undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. For example, the bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol.
科学的研究の応用
Methanone, [3-bromo-4-(1-pyrrolidinyl)phenyl]phenyl-, has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methanone, [3-bromo-4-(1-pyrrolidinyl)phenyl]phenyl-, involves its interaction with specific molecular targets and pathways. The pyrrolidinyl group in the compound can interact with biological macromolecules, potentially inhibiting or modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Methanone, (4-bromophenyl)phenyl-: Similar structure but lacks the pyrrolidinyl group.
Methanone, (3-methylphenyl)phenyl-: Similar structure but has a methyl group instead of a bromine atom.
Uniqueness
Methanone, [3-bromo-4-(1-pyrrolidinyl)phenyl]phenyl-, is unique due to the presence of both the bromine atom and the pyrrolidinyl group, which confer distinct chemical and biological properties
特性
CAS番号 |
834895-52-2 |
|---|---|
分子式 |
C17H16BrNO |
分子量 |
330.2 g/mol |
IUPAC名 |
(3-bromo-4-pyrrolidin-1-ylphenyl)-phenylmethanone |
InChI |
InChI=1S/C17H16BrNO/c18-15-12-14(17(20)13-6-2-1-3-7-13)8-9-16(15)19-10-4-5-11-19/h1-3,6-9,12H,4-5,10-11H2 |
InChIキー |
JUXYZCBMFBGDDX-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


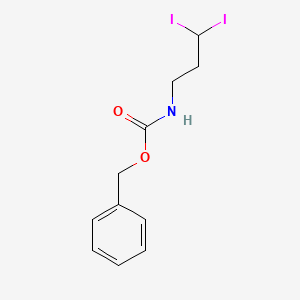
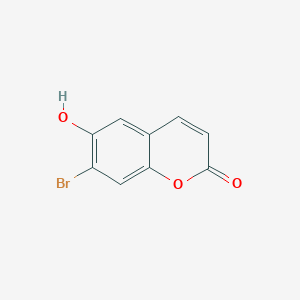
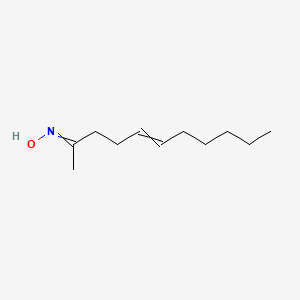
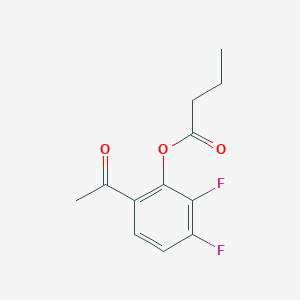
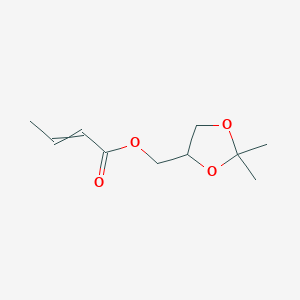
![1-[(1R)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole](/img/structure/B14208797.png)
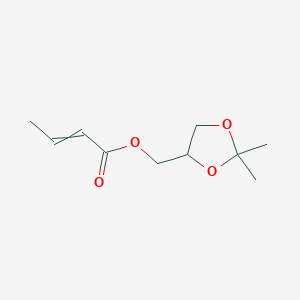
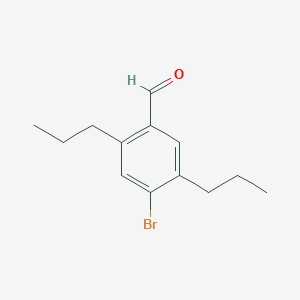
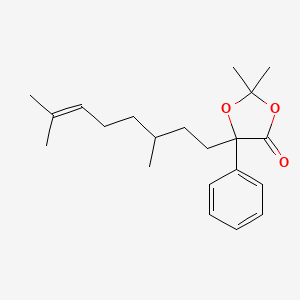
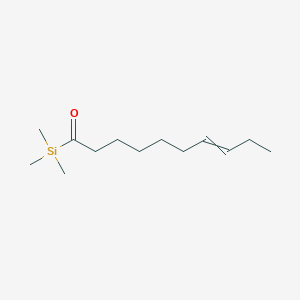
![2-{5-[(7-Phenylheptyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B14208828.png)

![9,9-Bis[3,5-bis(trifluoromethyl)phenyl]-9H-fluorene](/img/structure/B14208845.png)
![Butanoic acid, 4-[(2-acetyl-4-bromo-7-benzofuranyl)oxy]-, ethyl ester](/img/structure/B14208852.png)
